t-Butyl 5-bromo-1-naphthoate

Description

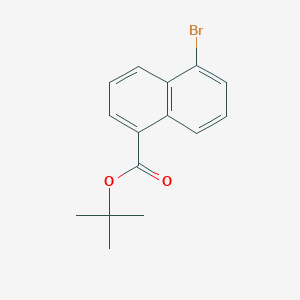

t-Butyl 5-bromo-1-naphthoate is an aromatic ester derivative featuring a tert-butyl ester group and a bromine substituent at the 5-position of the naphthalene ring. Its molecular formula is C₁₅H₁₅BrO₂, and it is structurally characterized by the combination of steric bulk from the tert-butyl group and the electron-withdrawing bromine atom. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or advanced materials.

Properties

IUPAC Name |

tert-butyl 5-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNYXWRCKWFPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl 5-bromo-1-naphthoate typically involves the bromination of 1-naphthoic acid followed by esterification. The process can be summarized in the following steps:

Bromination: 1-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the naphthalene ring.

Esterification: The resulting 5-bromo-1-naphthoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form t-Butyl 5-bromo-1-naphthoate.

Industrial Production Methods: Industrial production of t-Butyl 5-bromo-1-naphthoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: t-Butyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride or potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various substituted naphthoates depending on the nucleophile used.

Reduction: 5-bromo-1-naphthol.

Oxidation: 5-bromo-1,4-naphthoquinone.

Scientific Research Applications

Chemistry: t-Butyl 5-bromo-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, t-Butyl 5-bromo-1-naphthoate is explored for its potential as a precursor to bioactive compounds. It is used in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of t-Butyl 5-bromo-1-naphthoate depends on its application. In organic synthesis, it acts as a reactive intermediate that undergoes various transformations to yield desired products. The bromine atom and ester group provide sites for chemical modifications, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

Methyl 5-Bromo-1-naphthoate

Molecular Formula : C₁₂H₉BrO₂

CAS Number : 59866-97-6

Purity : 98% (commercially available)

| Property | t-Butyl 5-Bromo-1-naphthoate | Methyl 5-Bromo-1-naphthoate |

|---|---|---|

| Ester Group | tert-butyl (sterically bulky) | Methyl (smaller substituent) |

| Solubility | Likely lower in polar solvents | Higher in polar solvents |

| Stability | Resistant to hydrolysis | More prone to hydrolysis |

| Synthetic Flexibility | Limited by steric hindrance | Easier functionalization |

The tert-butyl group in t-butyl 5-bromo-1-naphthoate imparts steric hindrance, which can slow down nucleophilic substitution or coupling reactions compared to the methyl analog. For example, methyl esters are often preferred in Suzuki-Miyaura couplings due to their lower steric demand .

Methyl 5-Methoxy-8-Aryl-1-naphthoate Derivatives

Key Features : Methoxy and aryl substituents at positions 5 and 8

Synthesis : Prepared via palladium-catalyzed cross-coupling (Pd(OAc)₂, Cs₂CO₃, THF/H₂O, 60°C) .

| Reactivity Aspect | t-Butyl 5-Bromo-1-naphthoate | Methyl 5-Methoxy-8-Aryl-1-naphthoate |

|---|---|---|

| Electron Effects | Bromine (electron-withdrawing) | Methoxy (electron-donating) |

| Applications | Halogenation/coupling precursor | Functionalized aromatics for drug discovery |

The electron-withdrawing bromine in t-butyl 5-bromo-1-naphthoate directs electrophilic substitution to specific positions, whereas methoxy groups in analogs activate the ring for electrophilic attacks.

Brominated Naphthol Sulfonic Acids

Example: 1:2:4-Tribromo-5:8-naphthaquinone-6-sulfonic acid () Synthesis: Bromination in sulfuric or acetic acid yields varying bromination patterns .

| Bromination Pattern | t-Butyl 5-Bromo-1-naphthoate | Brominated Naphthol Sulfonic Acids |

|---|---|---|

| Positional Selectivity | Fixed at position 5 | Variable (positions 1, 2, 4, 5, 8) |

| Acid Sensitivity | Stable in mild conditions | Requires strong acids for synthesis |

The fixed bromine at position 5 in t-butyl 5-bromo-1-naphthoate simplifies regiochemical predictability compared to polysubstituted sulfonic acids, which require stringent bromination conditions .

Key Research Findings

- Steric vs. Electronic Effects : The tert-butyl group prioritizes steric control, while methyl esters favor electronic modulation.

- Functionalization Potential: Bromine at position 5 enables regioselective cross-coupling, contrasting with methoxy-aryl derivatives optimized for electrophilic substitution .

- Synthetic Challenges: Limited evidence on t-butyl 5-bromo-1-naphthoate’s reactivity underscores the need for comparative studies with methyl or methoxy analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing t-Butyl 5-bromo-1-naphthoate with high purity?

Answer:

The synthesis typically involves esterification of 5-bromo-1-naphthoic acid with t-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Maintain temperatures between 80–100°C to accelerate esterification while avoiding decomposition of the t-butyl group.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted acid and byproducts. Monitor purity via TLC and confirm with H NMR (absence of carboxylic acid proton at δ 10–12 ppm).

- Yield optimization : Adjust stoichiometry (1:2 molar ratio of acid to t-butanol) and employ molecular sieves to absorb water, shifting equilibrium toward ester formation .

Basic: Which spectroscopic techniques are most effective for characterizing t-Butyl 5-bromo-1-naphthoate?

Answer:

- FT-IR : Confirm ester C=O stretch (~1720 cm) and absence of carboxylic acid O-H (~2500–3500 cm).

- H/C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for naphthyl group) and t-butyl singlet (δ 1.4 ppm, 9H).

- Mass spectrometry (EI-MS) : Look for molecular ion [M] at m/z 324 (CHBrO) and fragment ions (e.g., loss of t-butyl group: m/z 267).

- UV-Vis : Analyze - transitions of the naphthyl system (λ ~270–290 nm) to assess electronic conjugation .

Advanced: How does steric hindrance from the t-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The bulky t-butyl group adjacent to the ester carbonyl reduces accessibility for nucleophiles, slowing reactions like hydrolysis or aminolysis. To study this:

- Kinetic experiments : Compare hydrolysis rates of t-Butyl 5-bromo-1-naphthoate with less hindered analogs (e.g., methyl esters) under controlled pH/temperature. Use HPLC to quantify remaining substrate.

- Computational modeling : Calculate steric maps (e.g., using DFT) to visualize steric bulk around the carbonyl carbon. Correlate with experimental rate constants .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

Discrepancies may arise from impurities (e.g., residual solvents) or isomerization. Mitigation strategies:

- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Ensure samples are >98% pure (HPLC).

- Isomer identification : Use HPLC-MS to detect potential isomers (e.g., positional bromine shifts) that may alter stability profiles.

- Replicate conditions : Compare decomposition kinetics under inert (N) vs. oxidative atmospheres to assess environmental effects .

Methodological: What experimental design principles apply to studying the compound’s electronic properties for optoelectronic applications?

Answer:

- Central composite design (CCD) : Vary substituents (e.g., bromine position) and measure effects on HOMO-LUMO gaps via cyclic voltammetry and UV-Vis.

- DFT/TD-DFT calculations : Optimize molecular geometry and simulate electronic transitions. Validate against experimental spectra.

- Statistical analysis : Use ANOVA to identify significant factors (e.g., substituent electronegativity) influencing optical bandgaps .

Advanced: How can DFT/TD-DFT studies enhance understanding of non-linear optical (NLO) properties in this compound?

Answer:

- Hyperpolarizability calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute first hyperpolarizability (), correlating with NLO activity.

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., chloroform vs. DMSO).

- Charge transfer analysis : Plot electron density difference maps to visualize intramolecular charge transfer between bromine and ester groups .

Methodological: What protocols ensure stability of t-Butyl 5-bromo-1-naphthoate during long-term storage?

Answer:

- Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis.

- Stability monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Degradation pathways : Identify hydrolytic byproducts (e.g., 5-bromo-1-naphthoic acid) via LC-MS and adjust storage pH to neutral .

Advanced: How can researchers address challenges in isolating isomers or byproducts during synthesis?

Answer:

- Chromatographic separation : Use preparative HPLC with a C18 column and isopropanol/water mobile phase.

- Crystallization screening : Test solvent pairs (e.g., ethanol/hexane) to exploit solubility differences between isomers.

- Spectroscopic differentiation : Compare C NMR shifts; bromine’s anisotropic effect causes distinct deshielding in ortho vs. para positions .

Methodological: What role does t-Butyl 5-bromo-1-naphthoate play in polymer/materials science applications?

Answer:

- Monomer functionalization : Incorporate into acrylate copolymers via radical polymerization. Characterize thermal stability (TGA) and glass transition (DSC).

- Crosslinking studies : Evaluate its efficacy as a bromine-containing crosslinker in epoxy resins using rheometry and FT-IR (disappearance of epoxy peaks).

- Structure-property relationships : Correlate bromine content (via XRF) with flame retardancy (UL-94 testing) .

Advanced: How should researchers interpret conflicting data on the compound’s environmental persistence?

Answer:

- OECD 301F testing : Conduct ready biodegradability assays under standardized conditions (e.g., 28-day aerobic degradation).

- Metabolite profiling : Use GC-MS to identify degradation products (e.g., debrominated naphthoates).

- QSAR modeling : Apply quantitative structure-activity relationship models to predict persistence based on logP and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.